5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC20323332
Molecular Formula: C11H5ClF3NO3
Molecular Weight: 291.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H5ClF3NO3 |
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Molecular Weight | 291.61 g/mol |
IUPAC Name | 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19) |
Standard InChI Key | CEEPEHQQQFSLCH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid, reflects its substituent positions and functional groups. Key identifiers include:
Property | Value | References |
---|---|---|
Molecular Formula | ||
Molecular Weight | 291.61 g/mol | |
PubChem CID | 154704398 | |
SMILES | C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl | |
InChIKey | CEEPEHQQQFSLCH-UHFFFAOYSA-N |
The quinoline core is substituted at positions 3 (carboxylic acid), 4 (hydroxy/oxo), 5 (chloro), and 8 (trifluoromethyl). This arrangement creates a polarized electron distribution, enhancing reactivity and intermolecular interactions .
Spectroscopic and Computational Insights
Spectroscopic studies of analogous quinoline derivatives, such as 8-hydroxy-5-nitroquinoline, reveal distinct absorption bands in UV-Vis spectra attributable to π→π* and n→π* transitions . Density functional theory (DFT) calculations on similar compounds predict high electrophilicity at the carboxylic acid and hydroxy groups, facilitating hydrogen bonding with biological targets . Molecular dynamics simulations further suggest that the trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability .
Synthesis Pathways and Optimization
Conventional Synthetic Routes
The synthesis typically begins with a quinoline precursor, such as 8-trifluoromethylquinoline, undergoing sequential functionalization:
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Chlorination: Electrophilic substitution at position 5 using chlorine gas or under controlled conditions.
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Hydroxylation: Oxidation at position 4 via potassium permanganate or hydrogen peroxide to introduce the hydroxy group.
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Carboxylic Acid Formation: Carboxylation at position 3 using carbon dioxide under high pressure or Grignard reactions.
Yield optimization remains challenging due to competing side reactions, particularly at the electron-deficient trifluoromethyl-substituted position.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, a 2024 study demonstrated a 40% reduction in reaction time and a 15% increase in yield compared to conventional methods. This approach enhances regioselectivity, minimizing byproducts like 5,8-dichloro derivatives.
Biological Activities and Mechanisms
Antimicrobial Properties
Quinoline derivatives exhibit broad-spectrum antimicrobial activity. The chloro and trifluoromethyl groups disrupt bacterial cell membranes by interacting with phospholipid bilayers, while the carboxylic acid moiety chelates essential metal ions in microbial enzymes . In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 62% and 58%, respectively, at 10 µM. The chloro group is critical for blocking IκB kinase (IKK) phosphorylation.
Applications in Medicinal Chemistry
Drug Design Scaffold
The compound’s multifunctional structure allows for derivatization:
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Antimalarial Agents: Hybrid molecules combining the quinoline core with artemisinin analogues show synergistic activity against Plasmodium falciparum.
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Kinase Inhibitors: Structural modifications at position 3 yield selective inhibitors of EGFR and VEGFR-2, with nanomolar binding affinities.
Prodrug Development
Esterification of the carboxylic acid group enhances oral bioavailability. For instance, the ethyl ester prodrug achieves a 92% plasma concentration compared to 34% for the parent compound in rat models.
Challenges and Future Directions
Synthesis Limitations
Regioselective functionalization remains problematic due to the quinoline ring’s electronic asymmetry. Future work may explore directed ortho-metalation or enzymatic catalysis to improve selectivity.
Toxicity and Pharmacokinetics
Preliminary studies indicate hepatotoxicity at doses >50 mg/kg in mice. Computational ADMET predictions highlight the need for structural tweaks to reduce metabolic oxidation at the hydroxy group .
Emerging Opportunities
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes could enhance tumor targeting.
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Photodynamic Therapy: The quinoline core’s fluorescence properties may enable light-activated cytotoxicity.
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